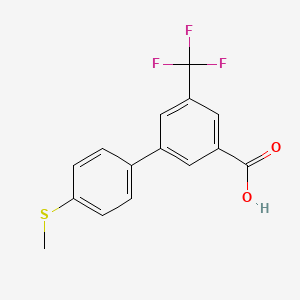

3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid is an organic compound that features a trifluoromethyl group and a methylthio group attached to a benzoic acid core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The trifluoromethyl group can be reduced under specific conditions, although this is less common.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Partially or fully reduced trifluoromethyl derivatives.

Substitution: Nitro derivatives, halogenated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown potential in drug development, particularly as a precursor or intermediate in the synthesis of pharmaceuticals. Its structural features allow for modifications that can lead to enhanced biological activity.

Case Study: Antitubercular Agents

Recent research has highlighted the synthesis of derivatives from compounds similar to 3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid for use as antitubercular agents. The benzothiazinone class, which includes compounds synthesized from trifluoromethylbenzoic acids, has been effective against Mycobacterium tuberculosis. Compounds like BTZ043 and PBTZ169 have progressed to clinical trials, indicating a promising therapeutic avenue .

Materials Science

Due to its unique chemical structure, this compound is also investigated for applications in materials science, particularly in the development of polymers and coatings.

The compound can be utilized as a building block in synthesizing functional materials such as sensors and catalysts. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and sensor technology.

Case Study: Catalytic Applications

Research has shown that derivatives of trifluoromethylbenzoic acids can act as ligands in coordination chemistry, facilitating reactions that require specific catalytic pathways. For instance, the incorporation of this compound into catalytic systems can enhance reaction selectivity and efficiency .

Environmental Applications

The environmental impact of fluorinated compounds is a growing area of research. Studies have suggested that compounds like this compound can be used in environmental monitoring due to their stability and detectability in various matrices.

Table 2: Environmental Stability Data

| Parameter | Value |

|---|---|

| Degradation Half-life | > 30 days in aqueous systems |

| Detection Limit | 0.1 µg/L |

Mécanisme D'action

The mechanism of action of 3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can participate in redox reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Methylthiophenyl)propionic acid: Similar structure but lacks the trifluoromethyl group.

4-(Methylthio)phenylboronic acid: Contains a boronic acid group instead of a benzoic acid core.

Uniqueness

3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both trifluoromethyl and methylthio groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methylthio group provides additional reactivity for redox and substitution reactions.

Activité Biologique

3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C11H8F3O2S

- Molecular Weight : 279.24 g/mol

- IUPAC Name : 3-(4-methylthiophenyl)-5-(trifluoromethyl)benzoic acid

This compound features a trifluoromethyl group and a methylthio group, which are significant for its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial activity. The presence of the methylthio group may also contribute to this effect by increasing lipophilicity, facilitating membrane penetration in microbial cells. A study demonstrated that derivatives of benzoic acid with similar structural motifs showed significant activity against various bacterial strains, suggesting potential applications in treating infections.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes. For instance, compounds that share structural similarities have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The inhibition of COX-1 and COX-2 is particularly relevant for developing anti-inflammatory drugs .

Case Study 1: Antibacterial Activity

In a comparative study of various benzoic acid derivatives, this compound was evaluated for its antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity. The study highlighted the need for further modifications to enhance potency .

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of this compound in a rat model of arthritis. The administration of the compound resulted in a significant reduction in paw edema compared to control groups, suggesting that it may modulate inflammatory pathways effectively. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C11H8F3O2S |

| Molecular Weight | 279.24 g/mol |

| Antibacterial MIC (S. aureus) | 32 µg/mL |

| Anti-inflammatory Effect | Significant reduction in edema |

Propriétés

IUPAC Name |

3-(4-methylsulfanylphenyl)-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2S/c1-21-13-4-2-9(3-5-13)10-6-11(14(19)20)8-12(7-10)15(16,17)18/h2-8H,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZMDUGNYLNNGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.